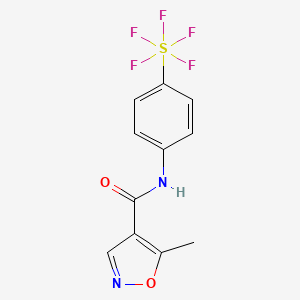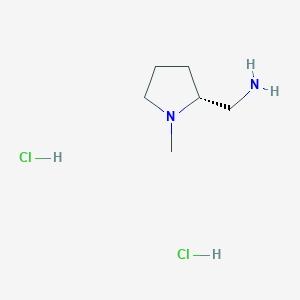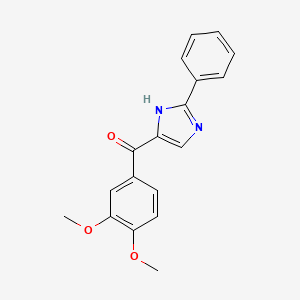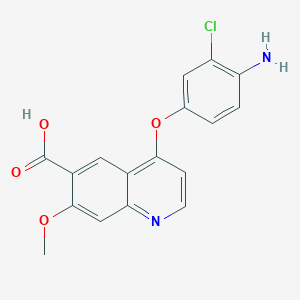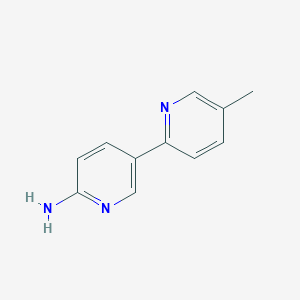
5-(5-Methylpyridin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methylpyridin-2-yl)pyridin-2-amine: is a chemical compound with the molecular formula C11H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-(5-Methylpyridin-2-yl)pyridin-2-amine typically involves the reaction of 3-methyl-pyridine 1-oxide with trimethylamine and phosgene . This reaction produces a crude mixture containing trimethyl-(5-methyl-pyridin-2-yl)ammonium chloride, which is then treated with hydrogen bromide to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(5-Methylpyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(5-Methylpyridin-2-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and coordination complexes .
Biology and Medicine: Its structural properties make it a candidate for drug design and discovery, especially in targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials and catalysts .
Mecanismo De Acción
The mechanism of action of 5-(5-Methylpyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes .
Comparación Con Compuestos Similares
2-Amino-5-methylpyridine: A closely related compound with similar structural features but different reactivity and applications.
5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine: Another derivative with distinct properties and uses in medicinal chemistry.
Uniqueness: 5-(5-Methylpyridin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
5-(5-methylpyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-10(13-6-8)9-3-5-11(12)14-7-9/h2-7H,1H3,(H2,12,14) |
Clave InChI |
BZKZCWZHFZFNNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



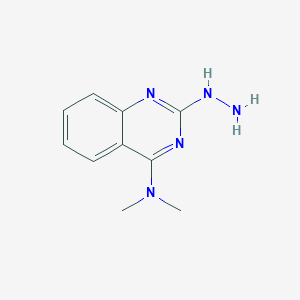
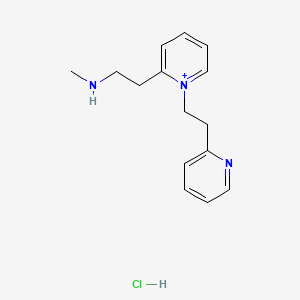


![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

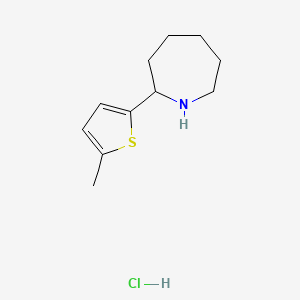
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
